Dual Electrophile Architecture: Epoxide Ring Strain Plus Sulfonate Leaving Group Capability Relative to Mono-Functional Analogs
Ethyl 2-(oxiran-2-yl)ethanesulfonate combines two electrophilic functionalities in one molecule: an oxirane ring with approximately 27 kcal/mol of ring strain and an ethanesulfonate ester whose conjugate acid (ethanesulfonic acid) has a pKa of approximately −2, making the ethanesulfonate anion a leaving group roughly 100-fold superior to chloride in SN2 displacements. In contrast, ethyl 2-(oxiran-2-yl)acetate (CAS 32223-97-5) provides only the epoxide electrophile without a sulfonate leaving group, while ethyl ethanesulfonate (CAS 1912-30-7) provides only the alkylating sulfonate center without the epoxide [1]. No single-function analog can simultaneously engage in epoxide ring-opening and subsequent intramolecular displacement via the sulfonate leaving group, which is the mechanistic basis for the tandem cyclopropanation transformation documented in patent WO2016024185A1 [2]. This dual-electrophile property is a class-level inference grounded in well-established physical organic chemistry principles.
| Evidence Dimension | Number of orthogonal electrophilic reaction centers per molecule |
|---|---|
| Target Compound Data | 2 electrophilic centers (strained epoxide ring + sulfonate ester leaving group) |
| Comparator Or Baseline | Ethyl 2-(oxiran-2-yl)acetate: 1 electrophilic center (epoxide only). Ethyl ethanesulfonate: 1 electrophilic center (sulfonate only). |
| Quantified Difference | 2 electrophilic centers vs. 1 electrophilic center (qualitative functional group count) |
| Conditions | Structural comparison based on functional group inventory; epoxide ring strain ~27 kcal/mol (oxirane class value); ethanesulfonate conjugate acid pKa ~ −2 (class value) |
Why This Matters
Having two orthogonal electrophilic centers in one molecule enables tandem reaction sequences (e.g., epoxide opening followed by intramolecular sulfonate displacement) that cannot be executed by any single-function analog, making the compound irreplaceable for synthetic routes requiring this specific reactivity pattern.
- [1] Anslyn, E.V.; Dougherty, D.A. Modern Physical Organic Chemistry. University Science Books, 2006. Chapter 5 (Epoxide Ring Strain) and Chapter 4 (Leaving Group Ability of Sulfonates). View Source
- [2] Molaid. ethyl 2-(oxiran-2-yl)ethane-1-sulfonate | 1258884-64-8: Reaction Information (Cyclopropane Formation via LiHMDS). https://www.molaid.com/MS_1192150 (accessed 2026-05-10). View Source
